![molecular formula C8H9NO2S B15237293 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of cyclopenta[b]thiophenes, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of cyclopentanone with sulfur and piperidine to form the thiophene ring. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
5,6-Dihydro-4H-cyclopenta[B]thiophene-2-carbaldehyde: Contains an aldehyde group instead of an amino group.
Methyl 5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxylate: Methyl ester derivative of the carboxylic acid
Uniqueness
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is unique due to its specific functional groups and their positions on the thiophene ring
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
6-amino-4,5-dihydrocyclopenta[b]thiophene-6-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c9-8(7(10)11)3-1-5-2-4-12-6(5)8/h2,4H,1,3,9H2,(H,10,11) |
InChI Key |
GTNLESXQGHFJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CS2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)
![Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate](/img/structure/B15237227.png)
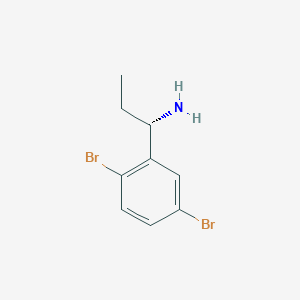
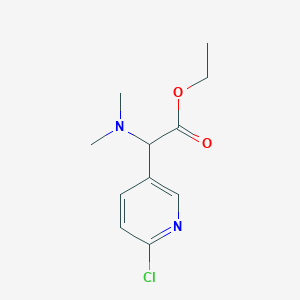
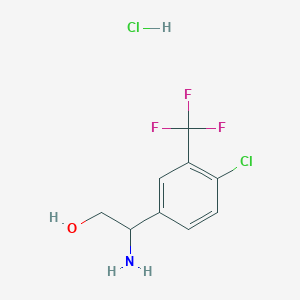

![(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
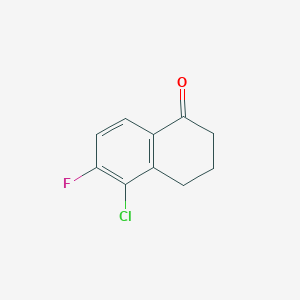

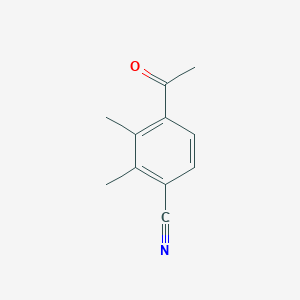
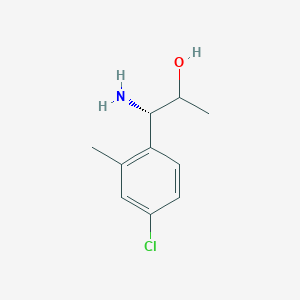

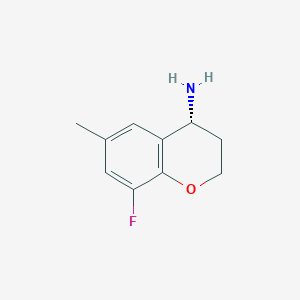
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
